molecular formula C10H10ClF3 B3156204 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene CAS No. 82258-76-2

1-(3-Chloropropyl)-3-(trifluoromethyl)benzene

Cat. No. B3156204
CAS RN: 82258-76-2
M. Wt: 222.63 g/mol
InChI Key: ZEDVMJISOHNIAU-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(trifluoromethyl)benzene (CPTFMB) is an organic compound with a wide range of industrial and laboratory applications. It is a versatile chemical that is used in the synthesis of other compounds, as a solvent, and in a variety of scientific research applications. CPTFMB is a colorless, odorless, and non-volatile liquid with a boiling point of 112°C and a melting point of -82°C. It is highly soluble in most organic solvents, including ethanol and water.

Scientific Research Applications

Catalyst in Trifluoromethylation

1-(3-Chloropropyl)-3-(trifluoromethyl)benzene plays a role in the field of catalysis. For example, Mejía and Togni (2012) demonstrated its use in the trifluoromethylation of various aromatic and heteroaromatic compounds, employing methyltrioxorhenium as a catalyst. This process, carried out in chloroform at 70°C, showed the involvement of radical species and yielded products with up to 77% efficiency (Mejía & Togni, 2012).

Role in Deprotonation and Site Selectivity

The compound is involved in deprotonation and regioselective reactions. Mongin, Desponds, and Schlosser (1996) observed that chloro(trifluoromethyl)benzenes underwent deprotonation adjacent to a single halogen substituent when treated with alkyllithiums. This finding highlights its potential for achieving optional site selectivities in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

In Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) Derivatives

Karimi-Jaberi et al. (2012) utilized a compound related to this compound in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). They used 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for this synthesis, which offered advantages like excellent yields and eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

In Organic Synthesis and Compound Formation

Matsuda and Shinohara (1978) studied the reactions of 1-X-2-chloropropanes with benzene, where the compound played a key role. The study provided insights into the formation of various organic compounds, highlighting its importance in organic synthesis (Matsuda & Shinohara, 1978).

In the Optimization of Isocyanate Synthesis

Dong Jianxun and colleagues (2018) investigated the synthesis of 1,3-Bis(isocyanatomethyl)benzene, which is related to this compound. This research aimed at a non-phosgene green synthesis process, contributing to the field of environmentally friendly chemical processes (Dong Jianxun, Zheng, Li, Zhang, & Feng, 2018).

properties

IUPAC Name

1-(3-chloropropyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDVMJISOHNIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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